2-(4-methylbenzenesulfinyl)ethan-1-amine hydrochloride
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Overview
Description
2-(4-Methylbenzenesulfinyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H14ClNO2S. It is a derivative of ethanamine, where the ethanamine moiety is substituted with a 4-methylbenzenesulfinyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzenesulfinyl)ethan-1-amine hydrochloride typically involves the reaction of 4-methylbenzenesulfinyl chloride with ethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzenesulfinyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 2-(4-Methylbenzenesulfonyl)ethan-1-amine hydrochloride.
Reduction: 2-(4-Methylbenzenesulfanyl)ethan-1-amine hydrochloride.
Substitution: Various substituted ethanamines depending on the alkyl or acyl halide used.
Scientific Research Applications
2-(4-Methylbenzenesulfinyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-methylbenzenesulfinyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylbenzenesulfanyl)ethan-1-amine hydrochloride
- 2-(4-Methylbenzenesulfonyl)ethan-1-amine hydrochloride
- 2-(4-Nitrobenzenesulfinyl)ethan-1-amine hydrochloride
Uniqueness
2-(4-Methylbenzenesulfinyl)ethan-1-amine hydrochloride is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to its sulfanyl and sulfonyl analogs. This unique reactivity makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfinylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c1-8-2-4-9(5-3-8)12(11)7-6-10;/h2-5H,6-7,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJYTGLZDGRSDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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